PI3Kβ-Selective Inhibition: 4.8-Fold Preference Over PI3Kα
The compound inhibits PI3Kβ with a Ki of 41 nM, compared to a Ki of 199 nM for PI3Kα, yielding a 4.8-fold selectivity for the β isoform over the α isoform under identical assay conditions [1]. This contrasts with pan-PI3K inhibitors such as pictilisib (GDC-0941), which exhibit roughly equipotent inhibition of α and β isoforms [2]. The quantitative selectivity window is critical for experiments where PI3Kα-driven metabolic side effects must be minimized [1].
| Evidence Dimension | PI3K isoform inhibition potency (Ki) |
|---|---|
| Target Compound Data | PI3Kβ Ki = 41 nM; PI3Kα Ki = 199 nM |
| Comparator Or Baseline | Pictilisib (GDC-0941): PI3Kβ IC50 = 33 nM, PI3Kα IC50 = 3 nM (≈11-fold α-selective) [2] |
| Quantified Difference | Target compound: 4.8-fold β-selective; comparator: 11-fold α-selective |
| Conditions | Human N-terminal poly-His-tagged PI3K isoforms expressed in Sf9 baculovirus co-expressing p85α; AlphaScreen assay, 20 min incubation [1]. |
Why This Matters
A β-selective vs. α-selective profile dictates whether a compound is suitable for PTEN-deficient tumor models (β-dependent) or PIK3CA-mutant models (α-dependent), directly impacting procurement decisions for oncology research.
- [1] BindingDB Entry BDBM50394852 (CHEMBL2165011). Affinity data for PI3Kα and PI3Kβ. View Source
- [2] Folkes AJ, et al. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase. J Med Chem. 2008;51(18):5522-5532. View Source
